![molecular formula C14H22Cl2N2O B2452229 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethanone;dihydrochloride CAS No. 2375271-22-8](/img/structure/B2452229.png)

1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethanone;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

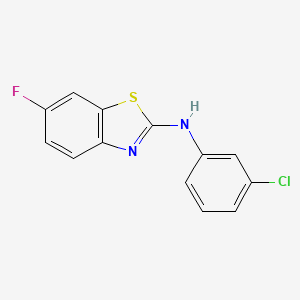

“1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethanone;dihydrochloride” is a synthetic compound with the CAS Number: 77445-06-8 . It has a molecular weight of 156.23 . The IUPAC name of this compound is (1-acetyl-4-piperidinyl)methanamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6,9H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Piperazine and Piperidine Derivatives

This compound and its derivatives are synthesized through reactions involving aminomethylation and further chemical modifications. For instance, aminomethylation of certain ketones with paraformaldehyde and substituted piperazines results in the production of various piperazine and piperidine derivatives, which have potential applications in pharmaceutical research (Akopyan et al., 2013).

Structural Studies

The structure and properties of related compounds are characterized using techniques like X-ray diffraction, revealing significant details about their molecular conformation and potential for further chemical modifications (Karthik et al., 2021).

Advanced Synthesis Techniques

Microwave-assisted synthesis techniques are used for efficient production of related compounds, highlighting advancements in synthetic methodologies (Merugu, Ramesh, & Sreenivasulu, 2010).

Biological and Pharmacological Applications

Antibacterial Activity

Certain derivatives have been studied for their antibacterial properties, indicating potential for pharmaceutical applications in combating bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).

Antitumor Activity

Research has explored the effects of piperazine-based tertiary amino alcohols and their dihydrochlorides on tumor DNA methylation, suggesting potential therapeutic applications in cancer treatment (Hakobyan et al., 2020).

Enzyme Inhibition Studies

Some synthesized derivatives have been evaluated for their ability to inhibit adenosine deaminase, an enzyme crucial in purine metabolism, indicating potential for therapeutic applications in diseases related to purine metabolism disorders (Isakhanyan et al., 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This protein plays a critical role in cell cycle regulation, particularly in response to DNA damage. It is involved in cell cycle arrest, DNA repair, and apoptosis, making it a key player in maintaining genomic stability.

Mode of Action

This could involve binding to the active site of the kinase, thereby inhibiting its function and leading to alterations in cell cycle progression and DNA repair mechanisms .

Biochemical Pathways

The compound’s interaction with Chk1 implicates it in several biochemical pathways related to cell cycle regulation and DNA damage response. These include the G2/M DNA damage checkpoint pathway, which prevents cells from entering mitosis when DNA damage is detected, and the homologous recombination pathway, which is a major mechanism for repairing double-strand breaks in DNA .

Pharmacokinetics

These properties would be crucial in determining the compound’s bioavailability, half-life, and clearance rate .

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to its inhibition of Chk1. This could lead to an accumulation of DNA damage due to impaired repair mechanisms, disruption of normal cell cycle progression, and potentially the induction of apoptosis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the cellular environment, including the presence of other proteins or small molecules that could interact with the compound or its target. The compound’s stability could also be influenced by factors such as storage conditions and solution pH .

Propriétés

IUPAC Name |

1-[4-(aminomethyl)piperidin-1-yl]-2-phenylethanone;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O.2ClH/c15-11-13-6-8-16(9-7-13)14(17)10-12-4-2-1-3-5-12;;/h1-5,13H,6-11,15H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKPKHNKQAPFEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C(=O)CC2=CC=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B2452146.png)

![1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2452148.png)

![5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2452150.png)

![2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2452151.png)

![6,7-Dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B2452154.png)

![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B2452159.png)

![6-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole-3(2H)-thione](/img/structure/B2452162.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2452165.png)

![N-(4-fluorophenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2452167.png)